

In-Depth Technical Guide: tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

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Compound of Interest

Compound Name: (2S,5R)-1-Boc-2,5-dimethylpiperazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its application in the development of bioactive molecules.

IUPAC Name: tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molar Mass	214.31 g/mol	[1]
CAS Number	194032-41-2	[1]
Appearance	Colorless to Yellow Liquid or Semi-Solid	[2]
Purity	≥97%	[3]
Storage Temperature	2-8°C, dry and sealed away from light	[2]

Synthesis and Characterization

The enantioselective synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is crucial for its application as a chiral building block. A representative synthetic pathway involves the mono-protection of the chiral diamine, (2S,5R)-2,5-dimethylpiperazine.

Experimental Protocol: Synthesis of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate

This protocol outlines the selective N-Boc protection of (2S,5R)-2,5-dimethylpiperazine.

Materials:

- (2S,5R)-2,5-dimethylpiperazine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (2S,5R)-2,5-dimethylpiperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
- Boc Protection: Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Characterization: The structure and purity of the final product, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate, are confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Data

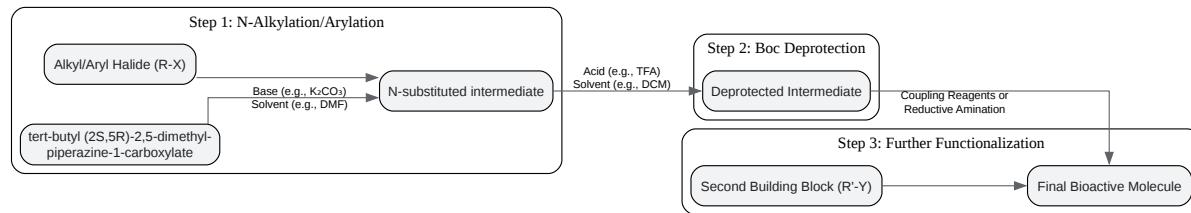
Technique	Data
¹ H NMR (CDCl ₃ , 500 MHz)	δ 3.87 – 3.78 (m, 1H), 3.36 – 3.23 (m, 2H), 2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H).[4]
¹³ C NMR (CDCl ₃ , 126 MHz)	δ 154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 30.4, 28.9, 23.4.[4]
Mass Spectrometry (ESI-TOF)	m/z calcd. for C ₁₁ H ₂₃ N ₂ O ₂ [M+H] ⁺ : 215.1754, found: 215.1759.

Application in Drug Discovery: A Chiral Building Block

tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate serves as a critical chiral building block in the synthesis of more complex molecules with therapeutic potential. The presence of a single free secondary amine allows for selective functionalization, introducing diverse substituents to explore structure-activity relationships (SAR). Its defined stereochemistry is paramount in ensuring the enantiomeric purity of the final drug candidates, which is often critical for efficacy and safety.

Experimental Workflow: Synthesis of a Bioactive Molecule

The following workflow illustrates the use of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate in the synthesis of a hypothetical bioactive molecule. This process typically involves an initial N-alkylation or N-arylation at the unprotected secondary amine, followed by the deprotection of the Boc group and subsequent functionalization of the other nitrogen atom.



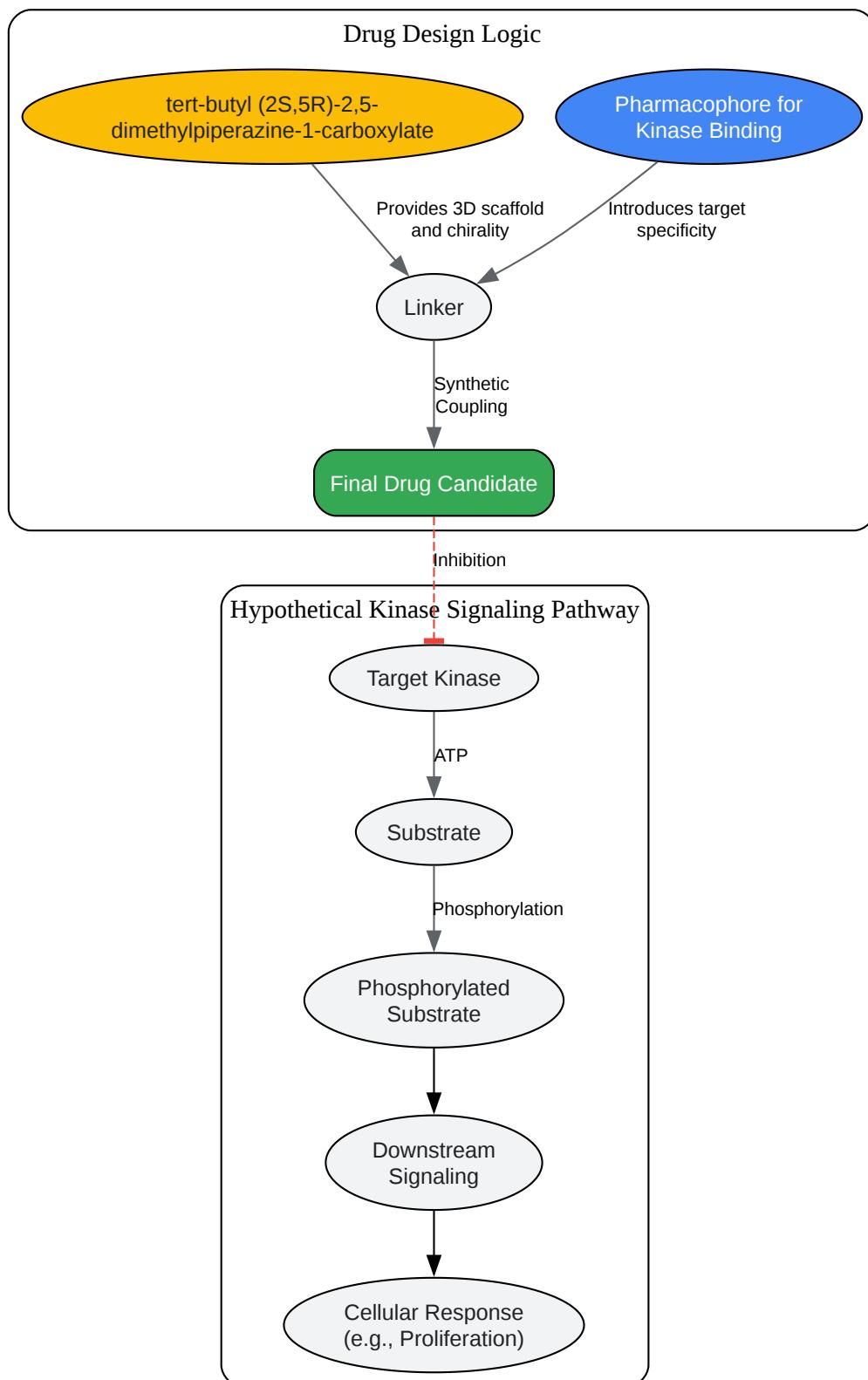
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Synthetic workflow for a bioactive molecule.

This generalized workflow highlights the versatility of tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate as a scaffold. The choice of 'R-X' and 'R'-Y' allows for the systematic modification of the molecule to optimize its interaction with a biological target.

Signaling Pathway Context

While specific signaling pathways directly modulated by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate itself are not extensively documented, its derivatives are often designed to interact with specific biological targets. For instance, piperazine-containing compounds are known to be ligands for various receptors and enzymes. The logical relationship for the design of such a derivative targeting a hypothetical kinase signaling pathway is depicted below.

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Drug design logic and pathway interaction.

This diagram illustrates how the chiral scaffold provided by tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is combined with a pharmacophore designed to bind to a target kinase. The resulting drug candidate can then inhibit the kinase's activity, thereby modulating the downstream signaling pathway and eliciting a desired cellular response. The stereochemistry of the piperazine core is often crucial for achieving high affinity and selectivity for the target kinase.

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